molecular formula C22H22FN3O5 B2978449 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941918-29-2

1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2978449
CAS RN: 941918-29-2
M. Wt: 427.432
InChI Key: WEZDCCXIRMABAC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
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Scientific Research Applications

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores, which include compounds structurally similar to the specified chemical, have been explored for their unique photophysical properties. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them potent fluorescent pH sensors. Such sensors can reversibly switch their emission states in response to pH changes, proving useful in detecting acidic and basic organic vapors and in solution-based sensing applications (Yang et al., 2013).

Fluorine-Containing Polymers

Fluorine-containing polymers synthesized through nucleophilic aromatic substitution reactions, involving monomers with structures akin to the compound , exhibit exceptional solubility, thermal stability, and hydrophobicity. These properties make such polymers suitable for creating tough, transparent films and for applications requiring high-performance materials (Sato et al., 2007).

Electrochromic Properties of Conducting Polymers

The electrochromic properties of conducting polymers have been enhanced through copolymerization strategies involving compounds similar to the queried chemical. These materials demonstrate a variety of colors in their oxidized and neutral states and have applications in electrochromic devices, offering insights into the development of innovative visual display technologies (Türkarslan et al., 2007).

Synthesis of Radiopharmaceuticals

The compound and its derivatives have been investigated in the synthesis of radiopharmaceuticals, targeting specific receptors for imaging studies. For instance, efforts to synthesize compounds for dopamine D4 receptor imaging involve complex synthetic routes, highlighting the potential of such chemicals in developing diagnostic tools (Eskola et al., 2002).

Antimicrobial and Anticancer Agents

Research into novel fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, similar in complexity to the specified compound, has identified several molecules with potent antimicrobial activity and low cytotoxicity. These findings underscore the therapeutic potential of such compounds as antimicrobial and possibly anticancer agents (Desai et al., 2016).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-12-5-6-15(10-16(12)23)26-11-14(9-19(26)27)22-24-21(25-31-22)13-7-17(28-2)20(30-4)18(8-13)29-3/h5-8,10,14H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZDCCXIRMABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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